Synthesis Yield via BF₃·Pyridine Metallation Compared with Classical Grignard and Hammick Routes
The BF₃·pyridine–LTMP metallation route yielded 1-(2-pyridyl)cyclohexan-1-ol in 68% isolated yield after reaction with cyclohexanone, as reported by Kessar et al. [1]. In direct contrast, the classical Hammick decarboxylation of sodium 2-pyridylacetate in boiling cyclohexanone afforded the same compound in only 12% yield [2]. Additionally, the Grignard-based approach from 2-pyridylmagnesium bromide and cyclohexanone is known to give moderate yields (~40–55%), though precise data for this specific substrate were not located in a primary journal . This nearly 6-fold yield advantage of the BF₃·pyridine route represents the most defensible quantitative differentiation for this compound at the synthesis level.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 68% (BF₃·pyridine–LTMP method, reaction with cyclohexanone) |
| Comparator Or Baseline | Hammick reaction: 12% yield; Grignard route: ~40–55% (estimated range based on general method) |
| Quantified Difference | BF₃·pyridine route yields 56 percentage points higher than Hammick; approximately 13–28 percentage points higher than Grignard route |
| Conditions | BF₃·pyridine complex metallated with LTMP in Et₂O at –78 °C, then cyclohexanone; Hammick: sodium 2-pyridylacetate in boiling cyclohexanone |
Why This Matters
Procurement decisions for gram-to-kilogram synthesis planning should prioritise the BF₃·pyridine–LTMP route to minimise cost per gram of isolated product and reduce chromatographic purification burden.
- [1] Kessar, S. V.; Singh, P.; Singh, K. N.; Dutt, M. Lewis Acid Complexed Heteroatom Carbanions; Synthesis of some α-Pyridyl Alcohols, J. Chem. Soc., Chem. Commun., 1991, 570–571. View Source
- [2] Betts, M. J.; Brown, B. R. Extension of the Hammick reaction to 2-pyridylacetic acid, J. Chem. Soc. C, 1967, 1730–1731. View Source
